molecular formula C18H22O5S B154479 17-Dihydroequilin 3-sulfate CAS No. 126647-89-0

17-Dihydroequilin 3-sulfate

Cat. No. B154479
M. Wt: 350.4 g/mol
InChI Key: IVPYDRYLQPJSBW-UBDQQSCGSA-N
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Description

17α-Dihydroequilin, also known as α-dihydroequilin, 7-dehydro-17α-estradiol, and estra-1,3,5(10),7-tetraene-3,17α-diol, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . As the 3-sulfate ester sodium salt, it is present in conjugated estrogens (Premarin), a pharmaceutical extract of the urine of pregnant mares . It is the third highest quantity constituent in the formulation (13.8%) .


Molecular Structure Analysis

The molecular formula of 17α-Dihydroequilin is C18H22O2 . Its average mass is 270.366 Da and its monoisotopic mass is 270.161987 Da . The crystal structure of 17-Dihydroequilin has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .

Scientific Research Applications

Hormonal Changes During Pregnancy

17-Dihydroequilin sulfate, along with other conjugated estrogens, has been studied for its concentration fluctuations during pregnancy. Research highlights that the concentration of 17α-dihydroequilin sulfate in pregnant mare's urine shows a notable increase up to the 32nd week of pregnancy, after which it starts to decline. This trend provides insights into the optimal times for collecting pregnant mare's urine for various applications, demonstrating the compound's relevance in monitoring hormonal changes during pregnancy (Xiao Jiang-min, 2009).

Cardiovascular Health and Hormone Therapy

In the context of cardiovascular health, 17α-dihydroequilenin sulfate has been examined for its effects on plasma lipid and lipoprotein levels, glucose and insulin concentrations, coronary artery vasomotor function, and reproductive organ and mammary gland proliferation. Notably, this compound was found to prevent endothelium-dependent vasoconstriction in males, suggesting its potential as a single-agent hormone therapy for reducing ischemic heart disease risk in both menopausal women and men, without apparent trophic effects on reproductive organs or mammary glands (Washburn et al., 1996).

Antioxidant Activity and Insulin Sensitivity

Research has also delved into the independent effects of 17α-dihydroequilin sulfate on insulin sensitivity and antioxidative activity. It's part of a group of conjugated equine estrogens, including estrone sulfate and equilin sulfate, that have demonstrated antioxidant activity. Moreover, the studies suggest some improved insulin action, shedding light on potential cardioprotective properties of these compounds (Wilcox et al., 1997).

Safety And Hazards

The safety data sheet for 17-Dihydroequilin 3-sulfate indicates that it may cause skin and eye irritation . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

Both 17 alpha-dihydroequilin sulfate and 17 alpha-dihydroequilenin sulfate seem to exert antioxidant activity without significant proliferative effects on uterine or breast tissues . This suggests a selective estrogenic activity dependent on the predominant type of estrogen receptor in the particular tissue . This could potentially open up new avenues for research and therapeutic applications.

properties

IUPAC Name

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPYDRYLQPJSBW-UBDQQSCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925644
Record name 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Dihydroequilin 3-sulfate

CAS RN

126647-89-0
Record name 17-Dihydroequilin 3-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Bhavnani - Journal of Labelled Compounds and …, 1994 - Wiley Online Library
[2,4‐ 3 H] 17β‐dihydroequilin‐3‐sulfate ammonium salt suitable for in vivo pharmacokinetic studies was synthesized from [2,4‐ 3 H] equillin. Sulfation of [2,4‐ 3 H] equillin with pyridine‐…
JA Egan, CN Filer - Applied Radiation and Isotopes, 2013 - Elsevier
Methods are presented to tritiate and characterize the steroid equilin as well as a structurally related 17-alpha alcohol metabolite and several 3-position sulfate conjugates. …
Number of citations: 11 www.sciencedirect.com

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